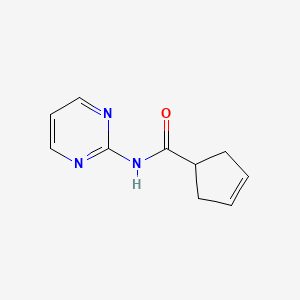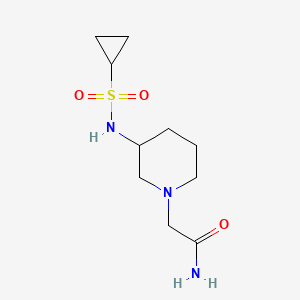![molecular formula C22H18N2S B12266874 2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline](/img/structure/B12266874.png)
2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-MÉTHYLPHÉNYL)MÉTHYL]SULFANYL}-4-PHÉNYLQUINAZOLINE est un composé organique complexe appartenant à la famille des quinazolines. Les quinazolines sont des composés aromatiques hétérocycliques connus pour leurs activités biologiques diverses et leurs applications en chimie médicinale. Ce composé particulier présente un noyau quinazoline substitué par un groupe phényle et un groupe sulfanyl lié à une fraction 4-méthylphénylméthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-{[(4-MÉTHYLPHÉNYL)MÉTHYL]SULFANYL}-4-PHÉNYLQUINAZOLINE implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par la préparation du noyau quinazoline, suivie de l'introduction des groupes phényle et sulfanyl. Les conditions de réaction incluent souvent l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des réacteurs à flux continu, des systèmes de synthèse automatisés et des mesures rigoureuses de contrôle de la qualité pour répondre aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
2-{[(4-MÉTHYLPHÉNYL)MÉTHYL]SULFANYL}-4-PHÉNYLQUINAZOLINE peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour modifier le noyau quinazoline ou les groupes phényle.
Substitution : Des réactions de substitution électrophile ou nucléophile peuvent se produire sur les cycles phényle ou quinazoline.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont utilisés dans diverses conditions, y compris les milieux acides ou basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe sulfanyl peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels sur les cycles phényle ou quinazoline.
4. Applications de la recherche scientifique
2-{[(4-MÉTHYLPHÉNYL)MÉTHYL]SULFANYL}-4-PHÉNYLQUINAZOLINE a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Médecine : Investigé pour son potentiel comme agent thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux, de produits pharmaceutiques et de produits agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action de 2-{[(4-MÉTHYLPHÉNYL)MÉTHYL]SULFANYL}-4-PHÉNYLQUINAZOLINE implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber ou activer certaines enzymes, certains récepteurs ou certaines voies de signalisation, ce qui entraîne les effets biologiques observés. Par exemple, il peut inhiber l'activité des enzymes impliquées dans l'inflammation ou la prolifération des cellules cancéreuses, exerçant ainsi des effets anti-inflammatoires ou anticancéreux.
Applications De Recherche Scientifique
2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYLQUINAZOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYLQUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de 2-(4-méthylsulfonylphényl)indole : Connus pour leurs activités antimicrobiennes et anti-inflammatoires.
5-[(4-Méthylphényl)Sulfanyl]-2,4-Quinazolinediamine : Étudié pour ses applications thérapeutiques potentielles.
Unicité
2-{[(4-MÉTHYLPHÉNYL)MÉTHYL]SULFANYL}-4-PHÉNYLQUINAZOLINE est unique en raison de son motif de substitution spécifique sur le noyau quinazoline, ce qui peut conférer des activités biologiques et une réactivité chimique distinctes par rapport à d'autres composés similaires. Sa combinaison de groupes phényle et sulfanyl liés à une fraction 4-méthylphénylméthyle la distingue des autres dérivés de quinazoline.
Propriétés
Formule moléculaire |
C22H18N2S |
|---|---|
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
2-[(4-methylphenyl)methylsulfanyl]-4-phenylquinazoline |
InChI |
InChI=1S/C22H18N2S/c1-16-11-13-17(14-12-16)15-25-22-23-20-10-6-5-9-19(20)21(24-22)18-7-3-2-4-8-18/h2-14H,15H2,1H3 |
Clé InChI |
GHPVGYZXNIZPQX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B12266795.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B12266799.png)
![N-methyl-N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12266807.png)

![1-(1,2,5-Thiadiazol-3-yl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B12266809.png)
![3-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B12266810.png)
![6-Chloro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B12266828.png)
![3,3,3-trifluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}propane-1-sulfonamide](/img/structure/B12266831.png)
![2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B12266834.png)


![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12266855.png)
![4-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B12266856.png)
![6-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12266860.png)
